molecular formula C14H16N2O3S B7743235 MFCD02958461

MFCD02958461

Cat. No.: B7743235
M. Wt: 292.36 g/mol
InChI Key: FGNPZXMPHFOOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02958461, also known as 2-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)butyric acid, is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02958461 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with a butyric acid derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: MFCD02958461 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

MFCD02958461 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique mechanism of action.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which MFCD02958461 exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to a particular enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can result in therapeutic effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 2-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
  • 2-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)propionic acid

Comparison: MFCD02958461 is unique due to its butyric acid moiety, which may confer distinct biological activities and chemical reactivity compared to its acetic and propionic acid analogs. The length of the carbon chain in the acid moiety can influence the compound’s solubility, stability, and interaction with biological targets, making this compound a compound of particular interest for further research and development.

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-9(14(18)19)16-7-15-12-11(13(16)17)8-5-3-4-6-10(8)20-12/h7,9H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPZXMPHFOOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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